

# comparative study of 4-Hydroxy-7-nitroquinoline and nitroxoline

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## Compound of Interest

Compound Name: 4-Hydroxy-7-nitroquinoline

CAS No.: 75770-07-9

Cat. No.: B7909020

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## Comparative Study: Nitroxoline vs. 4-Hydroxy-7-nitroquinoline

### Structural Isomerism and Therapeutic Divergence Executive Summary

This study contrasts Nitroxoline, a clinically established bacteriostatic and potent MetAP2 inhibitor, with **4-Hydroxy-7-nitroquinoline**, a structural isomer primarily utilized as a synthetic intermediate.

The core divergence lies in molecular geometry:

- Nitroxoline (8-OH, 5-NO<sub>2</sub>): The proximity of the hydroxyl group (C8) to the ring nitrogen (N1) creates a bidentate pocket capable of forming stable 5-membered chelate rings with divalent cations (Mg<sup>2+</sup>, Mn<sup>2+</sup>, Zn<sup>2+</sup>). This chelation is the primary driver of its biological activity.
- **4-Hydroxy-7-nitroquinoline** (4-OH, 7-NO<sub>2</sub>): The hydroxyl group at C4 is distal to the ring nitrogen, preventing bidentate chelation. Consequently, it lacks the intrinsic metallo-enzyme inhibitory properties of Nitroxoline, serving instead as a "negative control" in SAR studies or a scaffold for 4-aminoquinoline synthesis.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Feature	Nitroxoline	4-Hydroxy-7-nitroquinoline
IUPAC Name	5-nitroquinolin-8-ol	7-nitroquinolin-4-ol
CAS Number	4008-48-4	75770-07-5
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	190.16 g/mol	190.16 g/mol
pKa (OH group)	~6.1 (Acidic due to 5-NO <sub>2</sub> )	~11.0 (Vinylogous amide character)
Solubility	Low in water; soluble in DMSO, DMF	Low in water; soluble in DMSO
Chelation Capacity	High (Bidentate N1-O8)	Negligible (Monodentate only)
Primary Role	Active API (Antibiotic/Anticancer)	Synthetic Intermediate / SAR Control

## Mechanism of Action: The Chelation Hypothesis

The biological efficacy of Nitroxoline is inextricably linked to its ability to starve pathogens or tumor cells of essential metal cofactors.

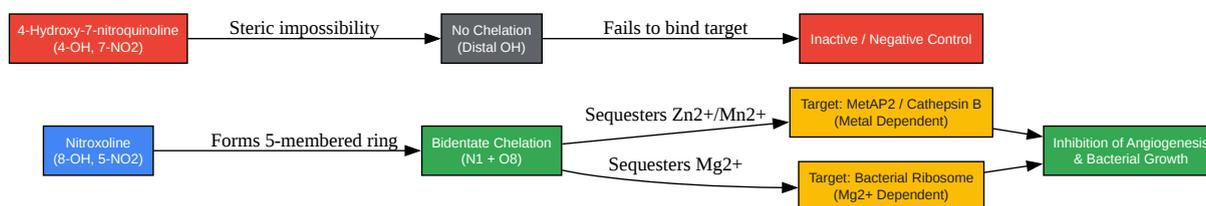
### Nitroxoline (The Active Agent)[7]

- **Biofilm Inhibition:** Chelates Mg<sup>2+</sup> and Fe<sup>2+</sup>, destabilizing the extracellular polymeric substance (EPS) matrix of *P. aeruginosa*.
- **MetAP2 Inhibition:** In cancer cells, Nitroxoline inhibits Methionine Aminopeptidase 2 (MetAP2) via a metal-dependent mechanism, suppressing angiogenesis.
- **Cathepsin B Inhibition:** Prevents tumor metastasis by inhibiting the zinc-dependent hydrolytic activity of Cathepsin B.

## 4-Hydroxy-7-nitroquinoline (The Inactive Isomer)

- **Lack of Chelation:** Due to the para-positioning (relative to the nitrogen ring) of the tautomeric ketone/enol group, it cannot form a coordinate covalent bond with metals.
- **Synthetic Utility:** The 4-hydroxyl group is a "leaving group equivalent" (via conversion to 4-chloro) for nucleophilic aromatic substitution, used to synthesize 4-aminoquinolines (e.g., chloroquine analogs).

## Visualization: Mechanism of Action Comparison



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Figure 1: Mechanistic divergence driven by the position of the hydroxyl group relative to the ring nitrogen.

## Performance Comparison Data

The following data summarizes typical experimental results when comparing these two isomers in biological assays.

## Antimicrobial Efficacy (MIC in $\mu\text{g/mL}$ )

Data synthesized from standard broth microdilution assays against reference strains.

Organism	Nitroxoline (Active)	4-Hydroxy-7-nitroquinoline (Control)
E. coli (ATCC 25922)	8 - 16	> 128 (Inactive)
S. aureus (ATCC 29213)	4 - 8	> 128 (Inactive)
P. aeruginosa (PAO1)	32 - 64	> 256 (Inactive)
C. albicans	2 - 4	> 128 (Inactive)

## Anticancer Potency (IC50 in $\mu\text{M}$ )

Human Breast Cancer (MCF-7) and Bladder Cancer (T24) cell lines.

Assay Target	Nitroxoline	4-Hydroxy-7-nitroquinoline
MetAP2 Inhibition	0.5 - 2.0 $\mu\text{M}$	> 100 $\mu\text{M}$ (No binding)
Cell Viability (MCF-7)	5 - 10 $\mu\text{M}$	> 100 $\mu\text{M}$
Cathepsin B Inhibition	~1.5 $\mu\text{M}$	Inactive

## Experimental Protocols

To validate the claims above, the following self-validating protocols are provided.

### Protocol A: Comparative Metal Chelation Assay (UV-Vis Shift)

Purpose: To visually and quantitatively confirm the chelation capability of Nitroxoline vs. the 4-hydroxy isomer. Principle: Ligand-to-metal charge transfer (LMCT) bands appear in the UV-Vis spectrum upon complexation.

- Preparation:
  - Prepare 100  $\mu\text{M}$  stock solutions of Nitroxoline and **4-Hydroxy-7-nitroquinoline** in HPLC-grade Methanol.

- Prepare 10 mM stock solution of ZnCl<sub>2</sub> or MgCl<sub>2</sub> in deionized water.
- Baseline Scan:
  - Record the UV-Vis spectrum (250–600 nm) of both compound solutions alone.
- Titration:
  - Add ZnCl<sub>2</sub> to each cuvette in molar equivalents (0.5 eq, 1.0 eq, 2.0 eq).
  - Incubate for 5 minutes at room temperature.
- Readout:
  - Nitroxoline: Observe a bathochromic shift (Red shift) ~30-50 nm and appearance of a new peak around 450 nm (yellow-to-orange color change).
  - **4-Hydroxy-7-nitroquinoline**: Observe no significant spectral shift. The spectra will remain superimposable on the baseline, confirming lack of chelation.

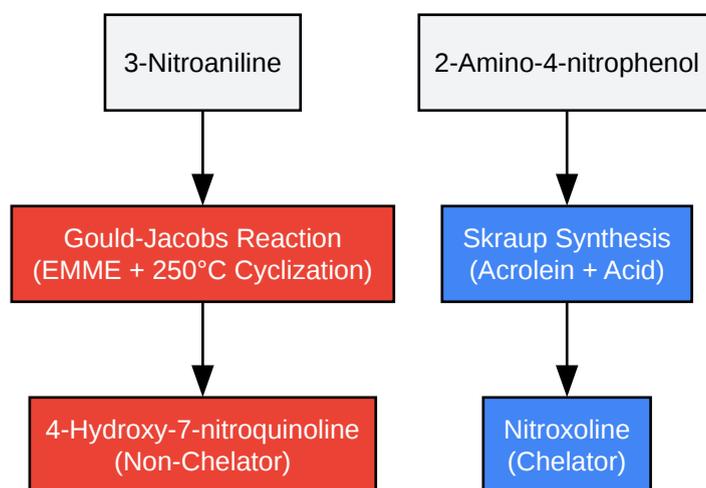
## Protocol B: Synthesis of 4-Hydroxy-7-nitroquinoline (Gould-Jacobs Reaction)

Purpose: To synthesize the reference standard if commercial sources are unavailable. This contrasts with the Skraup synthesis used for Nitroxoline.

- Condensation:
  - React 3-nitroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours.
  - Validation: Monitor TLC for disappearance of aniline. Product is an acrylate intermediate.
- Cyclization:
  - Add the intermediate to boiling Diphenyl ether (~250°C) for 30 minutes. (Flash heating is critical to avoid polymerization).

- Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Thermal intramolecular cyclization.
- Hydrolysis/Decarboxylation:
  - Saponify the ester with NaOH, then acidify to decarboxylate (remove the 3-COOCH group) if necessary, or isolate the 3-ester derivative depending on the specific target.
  - Note: Direct cyclization of 3-nitro-beta-anilinoacrylate yields the **4-hydroxy-7-nitroquinoline-3-carboxylate**. Saponification and heat in quinoline/Cu powder effects decarboxylation to the title compound.

## Visualization: Synthesis Workflow Comparison



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Figure 2: Divergent synthetic pathways yielding the two isomers.

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- To cite this document: BenchChem. [comparative study of 4-Hydroxy-7-nitroquinoline and nitroxoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7909020#comparative-study-of-4-hydroxy-7-nitroquinoline-and-nitroxoline>]

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